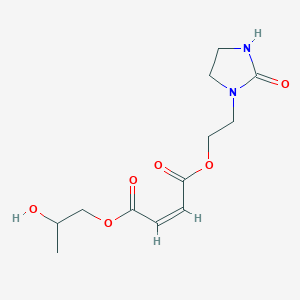
3-甲基苯脒
描述
3-Methyl-benzamidine is an organic compound with the molecular formula C8H10N2 It is a derivative of benzamidine, where a methyl group is attached to the benzene ring
科学研究应用
3-Methyl-benzamidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as an inhibitor for certain enzymes, making it useful in studying enzyme mechanisms and functions.
Medicine: It has potential therapeutic applications due to its ability to inhibit specific proteases.
Industry: It is used in the production of pesticides and pharmaceuticals as an intermediate compound
作用机制
Target of Action
3-Methyl-benzamidine, a derivative of benzamidine, primarily targets several enzymes. These include Kallikrein-1 , Urokinase-type plasminogen activator , Trypsin-1 , Casein kinase II subunit alpha , Kallikrein-6 , Trypsin-2 , Trypsin-3 , and Trypsin . These enzymes play crucial roles in various biological processes, including proteolysis, signal transduction, and blood clotting.
Mode of Action
3-Methyl-benzamidine interacts with its targets by binding to their active sites, thereby inhibiting their activity . For instance, it acts as a reversible competitive inhibitor of trypsin, trypsin-like enzymes, and serine proteases . This interaction results in the modulation of the enzymes’ functions, leading to changes in the biochemical processes they regulate.
Pharmacokinetics
The related compound benzamidine is known to have certain pharmacokinetic properties . It’s important to note that the ADME properties of a compound significantly impact its bioavailability and therapeutic efficacy.
Result of Action
The molecular and cellular effects of 3-Methyl-benzamidine’s action are largely dependent on the specific enzymes it targets. By inhibiting these enzymes, it can modulate various biological processes, potentially leading to therapeutic effects. For instance, benzamidine derivatives have been found to exhibit antifungal activities .
生化分析
Biochemical Properties
3-Methyl-benzamidine, like other benzamidine derivatives, may interact with various enzymes, proteins, and other biomolecules. For instance, benzamidine is known to be a reversible competitive inhibitor of trypsin, trypsin-like enzymes, and serine proteases . It is plausible that 3-Methyl-benzamidine may exhibit similar interactions, although specific studies on this compound are currently lacking.
Cellular Effects
Benzamidine derivatives have been reported to exhibit weak antifungal activities in vitro, but some compounds showed excellent activities in vivo against certain strains . It is possible that 3-Methyl-benzamidine may have similar effects on cells, influencing cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Benzamidine is known to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is possible that 3-Methyl-benzamidine may have similar mechanisms of action.
准备方法
Synthetic Routes and Reaction Conditions: There are two primary methods for synthesizing 3-Methyl-benzamidine:
-
Two-Step Synthesis Method:
Step 1: 3-Methyl-benzonitrile reacts with hydroxylamine hydrochloride to form 3-Methyl-benzamidoxime.
Step 2: Hydrogenation reduction of 3-Methyl-benzamidoxime yields 3-Methyl-benzamidine hydrochloride.
Reaction Conditions: This method can be performed using conventional heating, microwave synthesis, or ultrasonic synthesis.
-
One-Pot Synthesis Method:
Procedure: Sodium amide reacts with 3-Methyl-benzonitrile under nearly anhydrous conditions. After the reaction is complete at room temperature, ammonium chloride is added directly to the reaction flask.
Industrial Production Methods: The industrial production of 3-Methyl-benzamidine typically follows the one-pot synthesis method due to its higher yield and simplicity. The reaction conditions are optimized to ensure maximum efficiency and purity of the final product.
化学反应分析
Types of Reactions: 3-Methyl-benzamidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amidine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Oximes, nitriles.
Reduction: Amines.
Substitution: Various substituted benzamidines depending on the reagents used.
相似化合物的比较
Benzamidine: The parent compound, lacking the methyl group.
4-Methyl-benzamidine: Another derivative with the methyl group in a different position.
2-Methyl-benzamidine: A derivative with the methyl group ortho to the amidine group.
Uniqueness: 3-Methyl-benzamidine is unique due to its specific substitution pattern, which can influence its binding affinity and specificity towards certain enzymes. This makes it a valuable tool in biochemical research and potential therapeutic applications .
属性
IUPAC Name |
3-methylbenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-6-3-2-4-7(5-6)8(9)10/h2-5H,1H3,(H3,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCSYMVDLYGKTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371621 | |
| Record name | 3-METHYL-BENZAMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18465-28-6 | |
| Record name | 3-METHYL-BENZAMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[Benzyl(trimethylsilyloxy)phosphoryl]oxy-trimethylsilane](/img/structure/B103568.png)
![Bis(2-hydroxyethyl)[2-(stearoyloxy)ethyl]ammonium acetate](/img/structure/B103570.png)
![4-[[2-Chloro-5-(Trifluoromethyl)Phenyl]Hydrazinylidene]-N-(2-Methylphenyl)-3-Oxo-Naphthalene-2-Carboxamide](/img/structure/B103572.png)
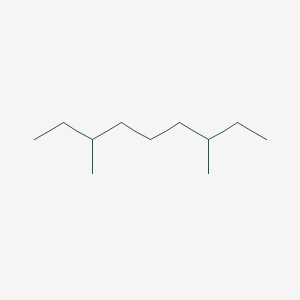
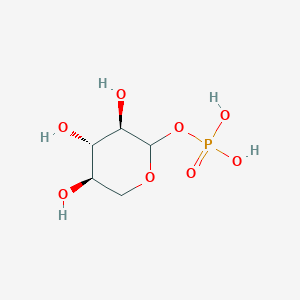

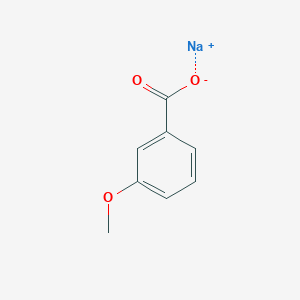
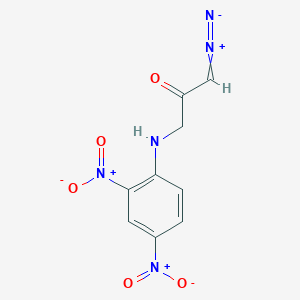
acetate](/img/structure/B103585.png)
